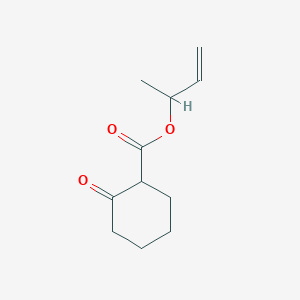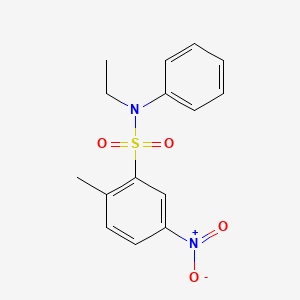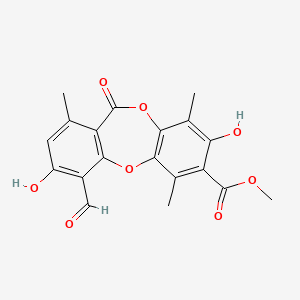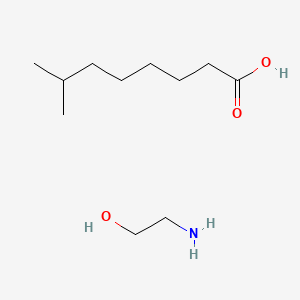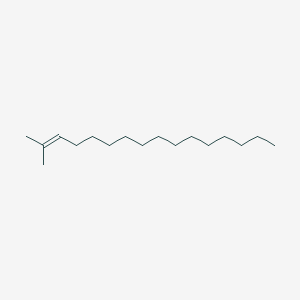![molecular formula C35H36O14 B14456054 Podophyllotoxin-salicyliden-glucosid [German] CAS No. 73839-75-5](/img/structure/B14456054.png)
Podophyllotoxin-salicyliden-glucosid [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Podophyllotoxin-salicyliden-glucosid is a compound derived from podophyllotoxin, a naturally occurring lignan extracted from the roots and rhizomes of Podophyllum species. Podophyllotoxin is known for its significant antineoplastic and antiviral properties . The compound has been widely studied for its potential therapeutic applications, particularly in the field of cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of podophyllotoxin-salicyliden-glucosid involves several steps, starting from the extraction of podophyllotoxin from Podophyllum species. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate podophyllotoxin from the plant material . The isolated podophyllotoxin is then subjected to chemical modifications to introduce the salicyliden-glucosid moiety.
One common method involves the reaction of podophyllotoxin with salicylaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is typically carried out in an organic solvent like dichloromethane or toluene . The resulting product is then purified using chromatographic techniques to obtain pure podophyllotoxin-salicyliden-glucosid.
Industrial Production Methods
Industrial production of podophyllotoxin-salicyliden-glucosid follows similar synthetic routes but on a larger scale. The process involves the use of large-scale extraction equipment and reactors to handle the increased volume of reactants and solvents. The purification steps are also scaled up using industrial chromatography systems to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Podophyllotoxin-salicyliden-glucosid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the compound with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of podophyllotoxin-salicyliden-glucosid can lead to the formation of quinones, while reduction can yield alcohol derivatives . Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and specificity .
Applications De Recherche Scientifique
Mécanisme D'action
Podophyllotoxin-salicyliden-glucosid exerts its effects by targeting specific molecular pathways involved in cell division and DNA replication. The compound binds to tubulin, a protein essential for microtubule formation, thereby inhibiting the polymerization of microtubules and preventing cell division . Additionally, it inhibits the enzyme DNA topoisomerase II, leading to the stabilization of the DNA-topoisomerase complex and the induction of DNA breaks . These actions result in cell cycle arrest and apoptosis, making podophyllotoxin-salicyliden-glucosid a potent anticancer agent .
Comparaison Avec Des Composés Similaires
Podophyllotoxin-salicyliden-glucosid is unique compared to other similar compounds due to its specific chemical structure and biological activity. Some similar compounds include:
Podophyllotoxin-salicyliden-glucosid stands out due to its enhanced biological activity and reduced side effects compared to its parent compound and other derivatives .
Propriétés
Numéro CAS |
73839-75-5 |
|---|---|
Formule moléculaire |
C35H36O14 |
Poids moléculaire |
680.6 g/mol |
Nom IUPAC |
(5R,5aR,8aR,9R)-5-[[(6R,7R,8R)-7,8-dihydroxy-2-(2-hydroxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C35H36O14/c1-40-23-8-15(9-24(41-2)31(23)42-3)26-17-10-21-22(46-14-45-21)11-18(17)30(19-12-43-33(39)27(19)26)48-35-29(38)28(37)32-25(47-35)13-44-34(49-32)16-6-4-5-7-20(16)36/h4-11,19,25-30,32,34-38H,12-14H2,1-3H3/t19-,25?,26+,27-,28+,29+,30-,32?,34?,35-/m0/s1 |
Clé InChI |
YMQPCIXQSVBLRK-RVKKUCOHSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H](C7C(O6)COC(O7)C8=CC=CC=C8O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CC=C8O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



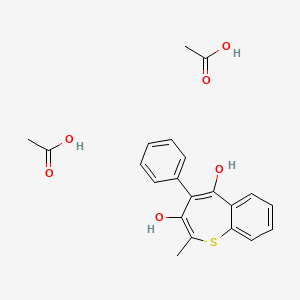

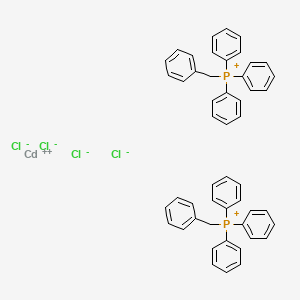
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
